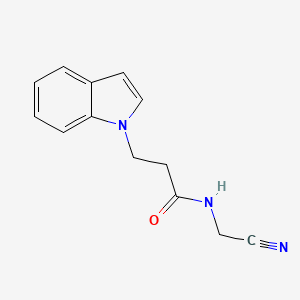

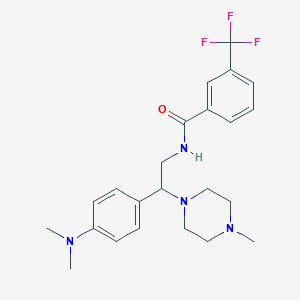

![molecular formula C9H13BO4 B2532213 3-[(Methoxymethoxy)methyl]phenylboronic acid CAS No. 2096342-14-0](/img/structure/B2532213.png)

3-[(Methoxymethoxy)methyl]phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-[(Methoxymethoxy)methyl]phenylboronic acid” is a boronic acid compound with the molecular formula C8H11BO4 . It is used in various chemical reactions and is a valuable building block in organic synthesis .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl group attached to a boronic acid group via a methoxymethoxy methyl bridge . The compound has a molecular weight of 181.982 Da .

Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to participate in various chemical reactions. These include Suzuki-Miyaura coupling reactions, which are commonly used in organic synthesis .

Physical And Chemical Properties Analysis

“this compound” is a solid or liquid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 357.1±52.0 °C at 760 mmHg, and a flash point of 169.7±30.7 °C .

Aplicaciones Científicas De Investigación

Supramolecular Assembly Design

3-[(Methoxymethoxy)methyl]phenylboronic acid and its derivatives are instrumental in the design and synthesis of supramolecular assemblies. For instance, Pedireddi & Seethalekshmi (2004) report the assembly of phenylboronic acids with heteroatoms through O–H⋯N hydrogen bonds (Pedireddi & Seethalekshmi, 2004).

Nanoparticle Formation for Drug Delivery

Phenylboronic acid derivatives, such as this compound, are utilized in creating nanoparticles for drug delivery. Cheng et al. (2012) explored the formation of stable nanoparticles with core-shell structures for nasal adsorption of insulin (Cheng et al., 2012).

Stimuli-Responsive Nanomaterials

Hasegawa, Nishida, & Vlies (2015) researched phenylboronic acid-containing nanomaterials for their stimuli-responsive characteristics, specifically in biomedical engineering (Hasegawa, Nishida, & Vlies, 2015).

Catalytic Applications

The role of phenylboronic acid derivatives in catalysis is highlighted by Ihara & Suginome (2009), who demonstrated its use in ruthenium-catalyzed aromatic C-H silylation (Ihara & Suginome, 2009).

Glucose-Sensitive Systems

Phenylboronic acid derivatives are crucial in developing glucose-sensitive systems, like insulin release micelles. Zhao et al. (2012) synthesized block copolymers that self-assemble into micelles, sensitive to glucose concentrations (Zhao et al., 2012).

Analytical Applications

Phenylboronic acid derivatives are also applied in analytical chemistry. Küsters et al. (2010) utilized phenylboronic acid in a micromethod for determining 3-MCPD in foodstuffs (Küsters et al., 2010).

Biological Activity Research

Obregón-Mendoza et al. (2018) examined phenylboronic acid derivatives for their biological activity, specifically their free-radical scavenging and antioxidant properties (Obregón-Mendoza et al., 2018).

Micellization and Dissociation in Block Copolymers

Jin et al. (2010) explored the role of phenylboronic acid in tuning the micellization of thermo-responsive block copolymers, highlighting its potential in biomedical applications (Jin et al., 2010).

Pharmaceutical and Chemical Engineering

Chu Liang-yin (2006) reviewed the applications of phenylboronic acid and its derivatives in pharmaceutical and chemical engineering, emphasizing their role in insulin delivery and tissue engineering (Chu Liang-yin, 2006).

Targeted Drug Delivery

Zhang et al. (2013) synthesized phenylboronic acid-functionalized micelles for targeted drug delivery to HepG2 cancer cells (Zhang et al., 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .

Mode of Action

Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (such as palladium), which then forms a new carbon-carbon bond .

Biochemical Pathways

The suzuki-miyaura cross-coupling reactions in which boronic acids participate can lead to the formation of various biologically active compounds, impacting multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of boronic acids can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters in the body .

Result of Action

The products of suzuki-miyaura cross-coupling reactions involving boronic acids can have various biological activities, depending on the nature of the organic groups involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-[(Methoxymethoxy)methyl]phenylboronic acid . For instance, the pH of the environment can affect the stability of boronic acids, as they can form boronate esters under alkaline conditions . Additionally, the presence of certain metal ions can influence the reactivity of boronic acids in cross-coupling reactions .

Propiedades

IUPAC Name |

[3-(methoxymethoxymethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-13-7-14-6-8-3-2-4-9(5-8)10(11)12/h2-5,11-12H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPFYESOWAUMKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COCOC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2532131.png)

![N-(3,4-dichlorophenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide](/img/structure/B2532134.png)

![N-cyano-3-ethyl-N-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline](/img/structure/B2532135.png)

![N,N-Diethyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2532136.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2532139.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]butanoic acid](/img/structure/B2532146.png)

![8-(2-(benzyl(methyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532150.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2532152.png)